デスラノシド
概要
科学的研究の応用
Deslanoside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, deslanoside is used as a reference compound for studying the properties and reactions of cardiac glycosides. Its unique structure and reactivity make it a valuable tool for understanding the mechanisms of action of similar compounds.
Biology: In biological research, deslanoside is used to study the effects of cardiac glycosides on cellular processes. It has been shown to modulate multiple signaling pathways, making it a valuable compound for investigating cellular mechanisms .
Medicine: Medically, deslanoside is used to treat congestive heart failure and supraventricular arrhythmias. Its ability to inhibit the Na-K-ATPase membrane pump and increase intracellular calcium concentrations makes it an effective treatment for these conditions .
Industry: In the pharmaceutical industry, deslanoside is used in the production of cardiac glycoside medications. Its rapid onset of action and potent effects make it a valuable component of heart failure treatments .
作用機序
デスラノシドは、Na-K-ATPase膜ポンプを阻害することで作用し、細胞内ナトリウムとカルシウムの濃度を上昇させます。 このカルシウムの増加は、アクチンやミオシンなどの収縮タンパク質の活性化を促進し、心臓の収縮力を高めます . さらに、デスラノシドは、第4相脱分極の傾斜を増加させ、活動電位持続時間を短縮し、最大拡張期電位を低下させることで、心臓の電気的活動を影響を与えます .
生化学分析
Biochemical Properties
Deslanoside interacts with the Sodium/Potassium-transporting ATPase subunit alpha-1, acting as an inhibitor . This interaction results in an increase in intracellular sodium and calcium concentrations . The increased intracellular concentrations of calcium may promote the activation of contractile proteins such as actin and myosin .
Cellular Effects
Deslanoside has significant effects on various types of cells and cellular processes. It is known to inhibit colony formation and tumor growth in multiple prostate cancer cell lines . This inhibitory effect involves both the cell cycle arrest at G2/M and the induction of apoptosis . Deslanoside also significantly attenuates DNA synthesis in each of the cell lines, providing direct evidence for the inhibitory effect of deslanoside on cell proliferation .
Molecular Mechanism
The mechanism of action of Deslanoside involves the inhibition of the Na-K-ATPase membrane pump, leading to an increase in intracellular sodium and calcium concentrations . This increase in intracellular calcium concentrations may promote the activation of contractile proteins such as actin and myosin . Deslanoside also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Temporal Effects in Laboratory Settings
The effects of Deslanoside have been observed over time in laboratory settings. For instance, it has been found that Deslanoside has a half-life of 36 hours
Metabolic Pathways
It is known that Deslanoside inhibits the Na-K-ATPase membrane pump, which plays a crucial role in maintaining the electrochemical gradient necessary for functions of muscle and nerve cells .
Transport and Distribution
It is known that Deslanoside has little absorption from the gastrointestinal tract (40%) .
Subcellular Localization
Given its mechanism of action, it can be inferred that Deslanoside likely interacts with the Sodium/Potassium-transporting ATPase located in the plasma membrane of cells .
準備方法
合成経路と反応条件: デスラノシドは、ジギタリス・ラナタからの化合物の抽出と精製を含む一連の化学反応によって合成することができます。 このプロセスは通常、エタノールやグリセロールなどの溶媒を使用し、その後、加熱処理を行うことで、化合物の純度と安定性を確保します .
工業生産方法: 工業的には、デスラノシドはジギタリス・ラナタの葉から抽出することによって製造されます。抽出プロセスには、エタノールと水を用い、その後、活性化合物を分離するための精製工程が行われます。 最終製品は通常、注射用の滅菌溶液に製剤化されます .
化学反応の分析
反応の種類: デスラノシドは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、薬理学的特性を強化するために不可欠です。
一般的な試薬と条件: デスラノシドを含む反応で使用される一般的な試薬には、硫酸、クロロホルム、n-プロピルアルコールなどがあります。 これらの試薬は、抽出と精製プロセスを促進し、化合物の安定性と有効性を確保します .
生成される主な生成物: これらの反応から生成される主な生成物は、デスラノシドそのものであり、その後、医薬品として製剤化されます。
4. 科学研究への応用
デスラノシドは、化学、生物学、医学、産業などの分野において、科学研究で幅広く応用されています。
化学: 化学では、デスラノシドは、心臓配糖体の特性と反応を研究するための基準化合物として使用されています。その独特の構造と反応性は、同様の化合物の作用機序を理解するための貴重なツールとなります。
生物学: 生物学的研究では、デスラノシドは、心臓配糖体が細胞プロセスに与える影響を研究するために使用されます。 デスラノシドは、複数のシグナル伝達経路を調節することが示されており、細胞機構を調査するための貴重な化合物となっています .
医学: 医学的には、デスラノシドはうっ血性心不全および上室性不整脈の治療に使用されます。 Na-K-ATPase膜ポンプを阻害し、細胞内カルシウム濃度を上昇させる能力は、これらの状態に対する効果的な治療となります .
産業: 製薬業界では、デスラノシドは心臓配糖体薬の製造に使用されています。 その速やかな作用発現と強力な効果は、心不全治療における貴重な成分となっています .
類似化合物との比較
デスラノシドは、ジギトキシンやジゴキシンなどの他の心臓配糖体と似ています。デスラノシドは、これらの化合物とは異なる独自の特性を持っています。
類似化合物:
ジギトキシン: 心不全や不整脈の治療に使用される別の心臓配糖体です。デスラノシドと比べて半減期が長いです。
ジゴキシン: デスラノシドと比べて作用発現が早く、薬物動態が異なります.
独自性: デスラノシドの速やかな作用発現と心臓の電気的活動に対する強力な効果は、急性心臓病に対する貴重な治療選択肢となっています。 その独特の構造と反応性は、科学研究や製薬開発においても貴重なツールとなっています .
結論として、デスラノシドは、医学、科学研究、産業において幅広い用途を持つ、汎用性が高く強力な心臓配糖体です。その独特の特性と作用機序は、心臓病の治療と細胞プロセスの研究において貴重な化合物となっています。
生物活性
Deslanoside, a cardiac glycoside, has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of deslanoside, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Overview of Deslanoside
Deslanoside, also known as Cedilanid-D, is a member of the cardiac glycosides class, which are primarily known for their effects on cardiac function. However, recent studies have highlighted its potential in cancer therapy, particularly in prostate cancer (PCa).
Deslanoside has demonstrated significant anticancer effects in various prostate cancer cell lines, including 22Rv1, PC-3, and DU 145. The mechanisms underlying these effects include:
- Cell Cycle Arrest : Deslanoside induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for eliminating malignant cells .
- Inhibition of Migration and Invasion : Deslanoside reduces the ability of cancer cells to migrate and invade surrounding tissues, which is essential for metastasis prevention .
Gene Expression Modulation
A genome-wide expression profiling study revealed that deslanoside modulates the expression of 130 genes associated with various cellular processes and signaling pathways. Notably:
- Downregulated Genes : Genes such as ITG2B, CNIH2, and DUSP9 were found to correlate with disease-free survival in PCa patients .
- Upregulated Genes : The gene RASD1 was positively correlated with survival outcomes .
This modulation suggests that deslanoside alters critical pathways involved in cancer progression.
In Vitro Studies
In vitro experiments demonstrated that deslanoside significantly reduced colony formation in prostate cancer cell lines. The concentration-response relationship indicated that higher concentrations resulted in more substantial inhibitory effects on cell proliferation:
Concentration (nM) | Colony Formation Inhibition (%) |
---|---|
0 | 0 |
60 | 45.3 ± 4.0 |
120 | 87.0 ± 7.8 |
These results underscore the compound's potency as an anticancer agent .
In Vivo Studies
In vivo studies using nude mice xenograft models showed that deslanoside significantly inhibited tumor growth:
- Tumor Growth Inhibition : Tumor volumes were reduced by approximately 80% in AR-positive 22Rv1 tumors and by about 55% in AR-negative PC-3 tumors after treatment with deslanoside at a dosage of 5 mg/kg daily for three weeks .
Case Studies and Clinical Implications
While extensive clinical data on deslanoside's anticancer effects are still limited, preliminary findings suggest its potential for repurposing as an anticancer drug. The modulation of gene expression related to survival outcomes indicates that deslanoside could be integrated into therapeutic strategies for prostate cancer treatment.
特性
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O19/c1-20-41(64-36-16-30(50)42(21(2)60-36)65-37-17-31(51)43(22(3)61-37)66-44-40(56)39(55)38(54)32(18-48)63-44)29(49)15-35(59-20)62-25-8-10-45(4)24(13-25)6-7-27-28(45)14-33(52)46(5)26(9-11-47(27,46)57)23-12-34(53)58-19-23/h12,20-22,24-33,35-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46+,47+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBATZBGFDSVCJD-LALPQLPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022897 | |
Record name | Deslanoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deslanoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.68e-01 g/L | |
Record name | Deslanoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Deslanoside inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations. Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin). Deslanoside also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential. | |
Record name | Deslanoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17598-65-1 | |
Record name | Deslanoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17598-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deslanoside [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deslanoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deslanoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deslanoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESLANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGY317RK75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Deslanoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
A: Deslanoside primarily acts by inhibiting the Na+/K+-ATPase pump, particularly in cardiac muscle cells [, ]. This inhibition leads to an increase in intracellular sodium concentration. Consequently, the sodium-calcium exchanger is affected, leading to increased intracellular calcium levels. This rise in calcium enhances the force of muscular contractions, particularly in the heart [, ]. Beyond its cardiac effects, deslanoside has been shown to modulate multiple signaling pathways in prostate cancer cells, impacting cell cycle progression, apoptosis, invasion, and migration [].
A: Deslanoside indirectly increases intracellular calcium levels by inhibiting the Na+/K+-ATPase pump [, ]. This, in turn, affects the sodium-calcium exchanger, leading to calcium accumulation within the cell. The elevated calcium is then available to bind with troponin-C in muscle cells, initiating the cascade leading to stronger contractions [, ].
A: While the provided abstracts do not explicitly mention the molecular formula and weight of deslanoside, they identify it as a cardiac glycoside structurally similar to digoxin []. Based on this information, we can infer that deslanoside likely possesses a complex structure with a steroid-like backbone and attached sugar moieties. For precise structural information, refer to chemical databases or specialized literature.
A: Deslanoside injection exhibits instability under various conditions, including acid or alkaline environments, exposure to oxidizing agents or light, and high temperatures [, ]. Specifically, these conditions can lead to a decrease in deslanoside content and an increase in impurity levels, as determined by HPLC analysis [, ].
A: To ensure the stability of deslanoside injection, it is crucial to meticulously control the sterilization temperature and time during its preparation []. Furthermore, the injection should be stored in tightly sealed containers, shielded from light, and kept at low temperatures [].
A: While the provided abstracts do not directly address the SAR of deslanoside, research on brazilein, a non-steroidal molecule with positive inotropic effects, suggests that inhibiting Na+/K+-ATPase can be achieved with structures different from traditional cardiac glycosides []. This finding highlights the potential for developing novel inotropic drugs with potentially improved safety profiles compared to cardiac glycosides.
A: Research suggests a revised preparation method for deslanoside injection to improve its stability []. This method involves lowering the temperature of the water for injection to 35–42 °C and either eliminating heat treatment or performing it at 100 °C for 30 minutes []. Additionally, using medicinal ethanol directly without re-steaming further enhances the stability and reduces impurity levels [].
A: After a single intravenous dose of deslanoside, the biological half-life ranges from 38 to 77 hours, with a median of 51 hours [].
A: While the provided abstracts do not explicitly describe the elimination pathways of deslanoside, a positive correlation between serum deslanoside concentration and serum creatinine suggests that renal function plays a role in its clearance []. Dosage adjustments may be necessary for patients with impaired renal function to prevent accumulation and potential toxicity [].
A: Deslanoside effectively inhibits colony formation and tumor growth in several prostate cancer cell lines, including 22Rv1, PC-3, and DU 145 []. This anti-cancer activity stems from its ability to arrest the cell cycle at the G2/M phase and induce apoptosis, as evidenced by functional assays and altered expression of cell cycle and apoptosis regulatory proteins [].
A: Deslanoside can induce various cardiac arrhythmias, including ventricular tachycardia and ventricular fibrillation [, , , ]. These toxic effects are primarily attributed to its ability to increase sympathetic nerve activity to the heart [, , ]. Combining deslanoside with drugs that block both nicotinic and muscarinic receptors in autonomic ganglia significantly reduces the risk of these arrhythmias [].
A: Several analytical techniques have been employed to quantify deslanoside. These methods include high-performance liquid chromatography (HPLC) with UV detection [, , , ] and flow-injection chemiluminescence []. These methods allow for the accurate and sensitive determination of deslanoside content in pharmaceutical preparations and biological samples.
A: Yes, several alternative medications can be considered depending on the specific condition being treated. For instance, in cases of atrial fibrillation, other options include digoxin, beta-blockers like metoprolol [, , ], and amiodarone [, ]. The choice of treatment depends on various factors, including the patient’s overall health status, the presence of any comorbidities, and potential drug interactions. It is crucial to consult with a healthcare professional to determine the most appropriate medication and treatment strategy for each patient.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。